molecular formula C13H25ClSi B13783518 Dicyclohexylmethylchlorosilane

Dicyclohexylmethylchlorosilane

Cat. No.: B13783518
M. Wt: 244.87 g/mol
InChI Key: JBCVMEFOAJWNSE-UHFFFAOYSA-N
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Description

Dicyclohexylmethylchlorosilane is an organosilicon compound with the molecular formula C13H25ClSi. It is a chlorosilane derivative, characterized by the presence of a silicon-chlorine bond. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylmethylchlorosilane can be synthesized through the reaction of dicyclohexylmethylsilane with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the chlorosilane derivative. The general reaction is as follows:

C13H26Si+Cl2C13H25ClSi+HCl\text{C13H26Si} + \text{Cl}_2 \rightarrow \text{C13H25ClSi} + \text{HCl} C13H26Si+Cl2​→C13H25ClSi+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors that can handle the reactive nature of chlorine gas. The process is optimized to maximize yield and minimize by-products. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylmethylchlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form corresponding silanes.

    Hydrolysis: Reaction with water leads to the formation of silanols and hydrochloric acid.

    Reduction: The compound can be reduced to dicyclohexylmethylsilane using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

    Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.

    Hydrolysis: Water or aqueous solutions, often at room temperature.

    Reduction: Lithium aluminium hydride in anhydrous conditions.

Major Products Formed:

    Substitution: Formation of dicyclohexylmethylsilanes with different substituents.

    Hydrolysis: Formation of dicyclohexylmethylsilanol.

    Reduction: Formation of dicyclohexylmethylsilane.

Scientific Research Applications

Dicyclohexylmethylchlorosilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of siloxane polymers and other silicon-based materials.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Industry: Used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of dicyclohexylmethylchlorosilane involves its reactivity with nucleophiles and its ability to form stable silicon-oxygen or silicon-nitrogen bonds. The compound’s reactivity is primarily due to the presence of the silicon-chlorine bond, which is susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Comparison with Similar Compounds

  • Methyltrichlorosilane (CH3SiCl3)
  • Dimethyldichlorosilane ((CH3)2SiCl2)
  • Trimethylsilyl chloride ((CH3)3SiCl)

Comparison: Dicyclohexylmethylchlorosilane is unique due to the presence of two cyclohexyl groups attached to the silicon atom, which imparts distinct steric and electronic properties compared to other chlorosilanes. This structural difference influences its reactivity and the types of reactions it can undergo. For example, the bulkiness of the cyclohexyl groups can affect the compound’s ability to participate in certain substitution reactions, making it more selective in its reactivity.

Properties

Molecular Formula

C13H25ClSi

Molecular Weight

244.87 g/mol

IUPAC Name

chloro-dicyclohexyl-methylsilane

InChI

InChI=1S/C13H25ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3

InChI Key

JBCVMEFOAJWNSE-UHFFFAOYSA-N

Canonical SMILES

C[Si](C1CCCCC1)(C2CCCCC2)Cl

Origin of Product

United States

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